5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9675784
InChI: InChI=1S/C22H22N4/c1-16-8-10-19(11-9-16)20-15-24-26-21(14-17(2)25-22(20)26)23-13-12-18-6-4-3-5-7-18/h3-11,14-15,23H,12-13H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC4=CC=CC=C4)C
Molecular Formula: C22H22N4
Molecular Weight: 342.4 g/mol

5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC9675784

Molecular Formula: C22H22N4

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C22H22N4
Molecular Weight 342.4 g/mol
IUPAC Name 5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C22H22N4/c1-16-8-10-19(11-9-16)20-15-24-26-21(14-17(2)25-22(20)26)23-13-12-18-6-4-3-5-7-18/h3-11,14-15,23H,12-13H2,1-2H3
Standard InChI Key XNCGMPPWEBDQEN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC4=CC=CC=C4)C
Canonical SMILES CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC4=CC=CC=C4)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • 5-Methyl group: Attached to the pyrimidine ring, enhancing steric bulk and modulating electronic properties.

  • 3-(4-Methylphenyl) group: A para-methyl-substituted phenyl ring at position 3, contributing to hydrophobic interactions.

  • 2-Trifluoromethyl group: A strongly electron-withdrawing substituent at position 2, influencing reactivity and binding affinity.

  • N-(2-Phenylethyl)amine: A phenethyl side chain at position 7, facilitating interactions with biological targets through π-π stacking .

The molecular formula is C23H21F3N4, with a molecular weight of 410.4 g/mol .

Table 1: Physicochemical Properties

PropertyValue
CAS Number950409-40-2
Molecular FormulaC23H21F3N4
Molecular Weight410.4 g/mol
XLogP35.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthetic Pathways and Optimization

Core Scaffold Construction

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. A common approach involves reacting NH-3-aminopyrazoles with 1,3-biselectrophiles such as β-dicarbonyl compounds or β-enaminones. For this derivative:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core using 3-amino-5-methylpyrazole and a trifluoromethyl-substituted β-ketoester.

  • Step 2: Introduction of the 4-methylphenyl group via Suzuki-Miyaura coupling at position 3 .

  • Step 3: Functionalization of the 7-position with 2-phenylethylamine through nucleophilic aromatic substitution .

Structure-Activity Relationship (SAR) Insights

Role of the Trifluoromethyl Group

The 2-trifluoromethyl substituent significantly enhances metabolic stability and target binding. Comparative studies show:

  • Electron-withdrawing effect: Increases resonance stabilization of the heterocycle, reducing oxidative degradation .

  • Hydrophobicity: Improves membrane permeability, as evidenced by logP values >5 .

Impact of the Phenethyl Side Chain

The N-(2-phenylethyl)amine moiety at position 7 is critical for activity against Mycobacterium tuberculosis (Mtb). Analogues with shorter alkyl chains (e.g., ethyl) exhibit 10-fold lower potency, highlighting the importance of aromatic stacking interactions .

Table 2: Comparative Activity of Pyrazolo[1,5-a]pyrimidine Analogues

CompoundMIC against Mtb (µg/mL)hERG IC50 (µM)
Target Compound0.12>30
5-Methyl-3-phenyl analogue1.412
N-(Pyridin-2-ylmethyl)0.0918

Biological Activity and Mechanism

Antitubercular Activity

The compound inhibits Mtb growth with a minimum inhibitory concentration (MIC) of 0.12 µg/mL in 7H9/ADC media . Mechanistic studies suggest:

  • Target engagement: Resistance mutations map to Rv1751, a flavin adenine dinucleotide (FAD)-dependent hydroxylase, indicating prodrug activation via hydroxylation .

  • Macrophage efficacy: Retains activity in infected macrophages (IC50 = 0.8 µg/mL), surpassing first-line drugs like isoniazid .

Future Research Directions

  • Mechanistic elucidation: Crystallographic studies to resolve target binding modes.

  • Prodrug optimization: Engineering substituents to evade Rv1751-mediated resistance .

  • In vivo efficacy: Pharmacodynamic profiling in murine tuberculosis models.

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